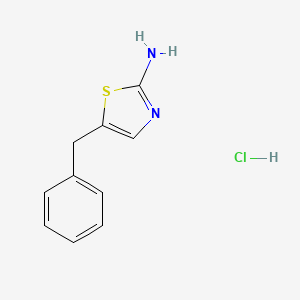![molecular formula C17H16N2O3S B2541333 methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate CAS No. 1355476-88-8](/img/structure/B2541333.png)
methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound with potential applications in medicinal chemistry and material science. It incorporates a pyridine ring substituted with a methylsulfanyl group and an indole moiety, making it a molecule of interest due to its unique structural properties and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate generally involves multi-step organic synthesis techniques. One common method is:
Starting Materials: The synthesis begins with pyridine derivatives and indole derivatives.
Condensation Reaction: A methylsulfanyl group is introduced to the pyridine ring via nucleophilic substitution, using reagents like methyl thiol and a base.
Esterification: The indole derivative undergoes a reaction with methyl pyridine-3-carbonyl chloride under acidic or basic conditions to form the ester linkage.
Purification: The final compound is purified using column chromatography or recrystallization.
Industrial Production Methods: Industrial-scale production follows similar steps but optimizes reaction conditions to maximize yield and minimize waste. This may include:
Use of continuous flow reactors to enhance reaction efficiency.
Implementation of green chemistry principles to reduce environmental impact.
Utilization of automated purification systems for large-scale separation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine or indole rings.
Common Reagents and Conditions
Oxidation: H₂O₂, mCPBA
Reduction: H₂/Pd-C
Substitution: Various nucleophiles or electrophiles under basic or acidic conditions.
Major Products
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Hydrogenated indole or pyridine derivatives.
Substitution products: Various functionalized indole or pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block for synthesizing more complex molecules in organic synthesis and medicinal chemistry. Its unique structure provides a scaffold for developing pharmaceuticals.
Biology and Medicine: In biology, it serves as a lead compound for designing drugs targeting specific enzymes or receptors. Its structural features allow interactions with various biological targets, potentially offering therapeutic benefits.
Industry: In industrial applications, it can be used in the development of new materials, such as polymers and catalysts, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate primarily involves interaction with biological macromolecules. It can inhibit enzyme activity or modulate receptor function through:
Binding to active sites of enzymes, altering their catalytic activity.
Interaction with receptors, influencing signal transduction pathways.
Engaging in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-[6-(ethylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
Methyl 1-[6-(methylsulfonyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
Uniqueness
The presence of the methylsulfanyl group offers distinct electronic and steric properties compared to ethylsulfanyl or sulfonyl analogs.
This unique substitution pattern influences the compound's reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate represents a fascinating intersection of synthetic ingenuity and practical application, making it a valuable compound in various scientific fields.
Propriétés
IUPAC Name |
methyl 1-(6-methylsulfanylpyridine-3-carbonyl)-2,3-dihydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-17(21)14-9-11-5-3-4-6-13(11)19(14)16(20)12-7-8-15(23-2)18-10-12/h3-8,10,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBZXVNUURSJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2541253.png)
![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2541254.png)
![Lithium 3-[(tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2541256.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)

![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)

![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)
![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)

![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)

![N-(3-chlorophenyl)-5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2541273.png)
